2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide is a heterocyclic compound that contains a benzamide core substituted with a chloro and nitro group, as well as a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Triazole Formation: The nitrated product is then reacted with 4-amino-1,2,4-triazole in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 2-chloro-4-amino-N-(1,2,4-triazol-4-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Agrochemistry: The compound can be used as a precursor for the synthesis of agrochemicals that protect crops from pests and diseases.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with biological targets:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Uniqueness
2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the triazole ring, makes it a versatile compound for various applications.
Properties
CAS No. |
332158-98-2 |
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Molecular Formula |
C9H6ClN5O3 |
Molecular Weight |
267.63 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C9H6ClN5O3/c10-8-3-6(15(17)18)1-2-7(8)9(16)13-14-4-11-12-5-14/h1-5H,(H,13,16) |
InChI Key |
PCSUNNOXBPTPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NN2C=NN=C2 |
solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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